molecular formula C44H54CaF2N6O12S2 B13406728 Rosuvastatin Calcium (S,S,R)-Diastereomer

Rosuvastatin Calcium (S,S,R)-Diastereomer

Cat. No.: B13406728
M. Wt: 1001.1 g/mol
InChI Key: UQQWYZLSCRXKDE-JQPWJISVSA-L
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Description

Rosuvastatin Calcium (S,S,R)-Diastereomer is a specific stereoisomer of Rosuvastatin Calcium, a widely used statin medication. Statins are a class of drugs that reduce cholesterol levels in the blood, primarily by inhibiting the enzyme HMG-CoA reductase. This enzyme plays a crucial role in the biosynthesis of cholesterol. Rosuvastatin Calcium is particularly effective in lowering low-density lipoprotein cholesterol (LDL-C) and is used to treat hypercholesterolemia and related cardiovascular conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rosuvastatin Calcium (S,S,R)-Diastereomer involves several key steps, including the formation of the lactone ring, introduction of the sulfonamide group, and stereoselective reduction The process typically begins with the condensation of a suitable aldehyde with a chiral auxiliary to form the desired stereochemistryThe final step involves the stereoselective reduction to obtain the (S,S,R)-Diastereomer .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization. The use of chiral catalysts and reagents is crucial to ensure the desired stereochemistry is achieved consistently .

Chemical Reactions Analysis

Types of Reactions: Rosuvastatin Calcium (S,S,R)-Diastereomer undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Rosuvastatin Calcium (S,S,R)-Diastereomer has a wide range of scientific research applications:

Mechanism of Action

Rosuvastatin Calcium (S,S,R)-Diastereomer exerts its effects by inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, the compound reduces the synthesis of cholesterol in the liver, leading to decreased levels of LDL-C in the blood. The reduction in cholesterol levels also triggers an upregulation of LDL receptors on hepatocytes, further enhancing the clearance of LDL-C from the bloodstream .

Comparison with Similar Compounds

  • Atorvastatin Calcium
  • Simvastatin
  • Pravastatin Sodium
  • Lovastatin

Comparison: Rosuvastatin Calcium (S,S,R)-Diastereomer is unique in its high potency and efficacy in lowering LDL-C levels compared to other statins. It also has a favorable pharmacokinetic profile, with a longer half-life and greater bioavailability. Additionally, it has been shown to have a lower risk of drug-drug interactions and adverse effects, making it a preferred choice for many patients .

Properties

Molecular Formula

C44H54CaF2N6O12S2

Molecular Weight

1001.1 g/mol

IUPAC Name

calcium;(3R,5S)-5-[(6S)-8-fluoro-2-[methyl(methylsulfonyl)amino]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-6-yl]-3,5-dihydroxypentanoate

InChI

InChI=1S/2C22H28FN3O6S.Ca/c2*1-11(2)20-17-10-16(18(28)8-13(27)9-19(29)30)15-7-12(23)5-6-14(15)21(17)25-22(24-20)26(3)33(4,31)32;/h2*5-7,11,13,16,18,27-28H,8-10H2,1-4H3,(H,29,30);/q;;+2/p-2/t2*13-,16+,18+;/m11./s1

InChI Key

UQQWYZLSCRXKDE-JQPWJISVSA-L

Isomeric SMILES

CC(C)C1=NC(=NC2=C1C[C@@H](C3=C2C=CC(=C3)F)[C@H](C[C@H](CC(=O)[O-])O)O)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC2=C1C[C@@H](C3=C2C=CC(=C3)F)[C@H](C[C@H](CC(=O)[O-])O)O)N(C)S(=O)(=O)C.[Ca+2]

Canonical SMILES

CC(C)C1=NC(=NC2=C1CC(C3=C2C=CC(=C3)F)C(CC(CC(=O)[O-])O)O)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC2=C1CC(C3=C2C=CC(=C3)F)C(CC(CC(=O)[O-])O)O)N(C)S(=O)(=O)C.[Ca+2]

Origin of Product

United States

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